

Physicochemical properties of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

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Compound of Interest

Compound Name: 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

Within the landscape of medicinal chemistry, the pyridazine ring and its derivatives represent a class of heterocyclic compounds of significant interest. The pyridazine nucleus is recognized for its unique physicochemical characteristics, including weak basicity, a notable dipole moment that encourages π - π interactions, and a strong capacity for dual hydrogen-bonding, which can be pivotal in drug-target interactions.[3] These attributes make the pyridazine scaffold an attractive component in drug design, often serving as a bioisosteric replacement for phenyl rings or other azines to enhance molecular properties.[3][4] Specific derivatives of the pyridazinone core can improve aqueous solubility and facilitate the formation of crystalline, water-soluble salts—critical advantages in developing viable drug candidates.[4] This guide provides an in-depth examination of the core physicochemical properties of a specific derivative, **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**, offering field-proven methodologies for its characterization to support researchers and scientists in drug development.

Core Physicochemical Data Summary

A foundational understanding of a compound's properties begins with its fundamental identifiers and physical characteristics. This data is essential for initial assessment, structural confirmation, and predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[5]
Molecular Weight	154.12 g/mol	[5]
CAS Number	74557-73-6	[5]
SMILES	CC1=NNC(=O)C(=C1)C(O)=O	[6]
InChI	InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11)	[6]
InChI Key	MHYFUPKDKSSFRZ-UHFFFAOYSA-N	[6]

Solubility Profile: A Multifaceted Analysis

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The structure of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**, containing both a polar heterocyclic ring and a carboxylic acid group, suggests a pH-dependent solubility profile. A systematic approach to solubility testing not only quantifies this property but also confirms the presence of acidic functional groups.[7][8]

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a systematic procedure to characterize the solubility of the target compound in various aqueous media, thereby classifying its solubility properties.[7][9][10]

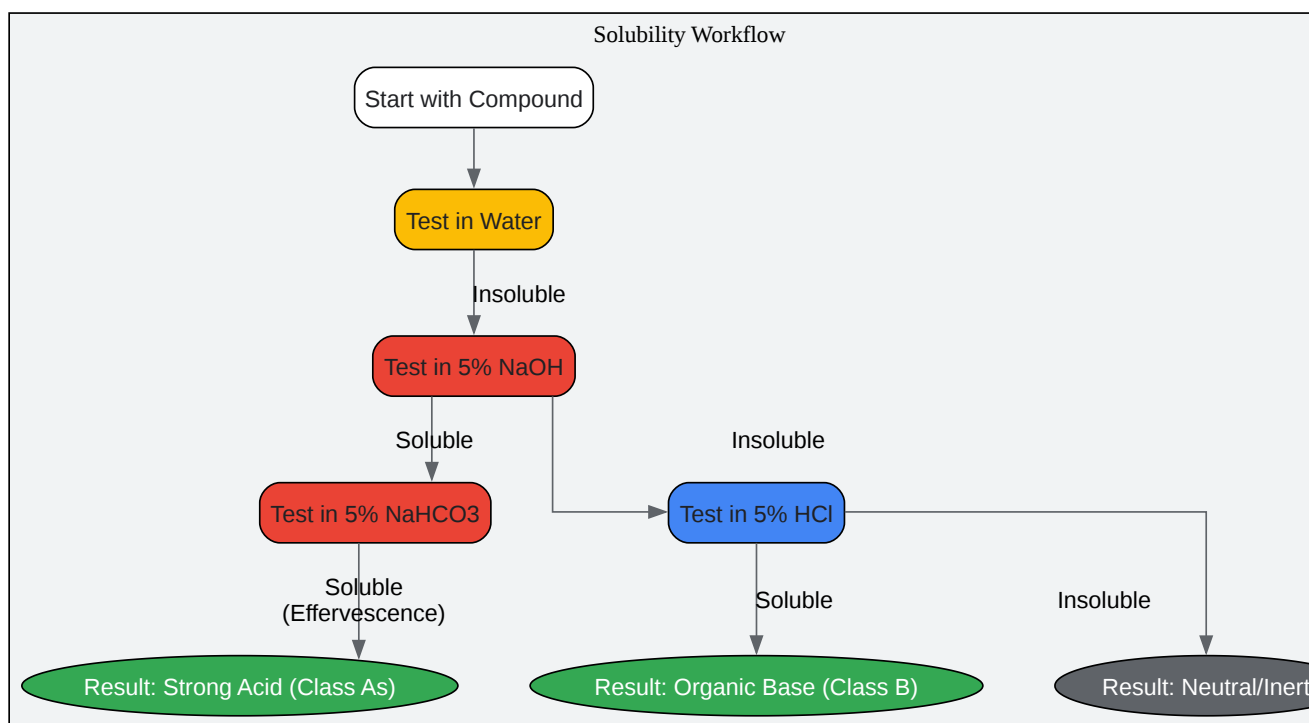
Materials:

- 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

- Deionized Water
- 5% (w/v) Sodium Hydroxide (NaOH) solution
- 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[8][9]
- 5% (v/v) Hydrochloric Acid (HCl) solution[7][9]
- Test tubes and vortex mixer

Procedure:

- **Water Solubility:** Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube.[7][9] Vigorously shake or vortex the mixture for 30 seconds. Observe for complete dissolution. The presence of a polar functional group is indicated by any degree of solubility.[7]
- **Strong Base (NaOH) Solubility:** If the compound is insoluble in water, use a fresh sample and add it to 0.75 mL of 5% NaOH solution.[7] Mix thoroughly. Solubility in this medium is a strong indicator of an acidic functional group, such as a carboxylic acid or a phenol, which reacts to form a soluble salt.[7][8]
- **Weak Base (NaHCO₃) Solubility:** To differentiate between strong and weak acids, test a fresh sample in 0.75 mL of 5% NaHCO₃ solution.[7][9] The release of CO₂ gas (effervescence) or dissolution indicates the presence of a strong organic acid, such as a carboxylic acid, which is acidic enough to protonate the bicarbonate.[8]
- **Acid (HCl) Solubility:** To test for basic functional groups, add a fresh sample to 0.75 mL of 5% HCl solution.[7][9] Insolubility in this medium, combined with solubility in NaOH and NaHCO₃, confirms the compound's acidic nature and the absence of a significant basic center like an amine.[10]



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Caption: Workflow for classifying a compound based on solubility.

Acidity Constant (pKa): Quantifying Ionization

The pKa is a quantitative measure of a compound's acidity and is paramount for predicting its behavior in physiological environments, which in turn affects absorption, distribution, metabolism, and excretion (ADME). For an acidic compound, the pKa dictates the degree of ionization at a given pH. Potentiometry is a robust and widely accepted method for its determination.^{[11][12]}

Experimental Protocol: pKa Determination by Potentiometric Titration

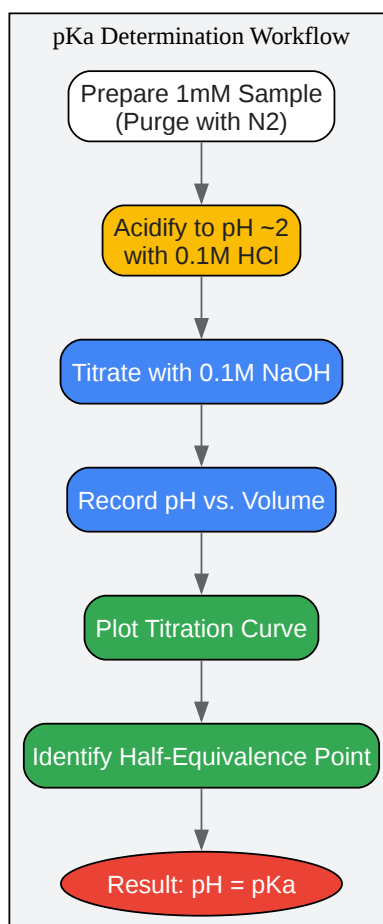
This protocol provides a validated method for determining the pKa by monitoring pH changes upon the addition of a titrant.^[11] The pKa corresponds to the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.^{[13][14]}

Materials:

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- 0.1 M Sodium Hydroxide (NaOH) solution, standardized
- 0.1 M Hydrochloric Acid (HCl) solution, standardized
- 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)^[11]
- Nitrogen gas source

Procedure:

- **Sample Preparation:** Prepare a 1 mM solution of the compound in a reaction vessel. To ensure a controlled environment, purge the solution with nitrogen to displace dissolved CO₂.^[11]
- **Acidification:** Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0. This ensures the compound is fully protonated at the start of the titration.
- **Titration:** Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding 0.1 M NaOH in small, precise increments.
- **Data Recording:** Continuously monitor the pH. Record the pH reading and the volume of NaOH added after each increment, allowing the reading to stabilize (< 0.01 pH units/min).^[11]
- **Endpoint:** Continue the titration until the pH reaches approximately 12.0-12.5 and stabilizes.
- **Analysis:** Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Identify the equivalence point (the steepest part of the curve). The volume at the half-equivalence point is half the volume of the equivalence point. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid group.^[13]
- **Replication:** Perform the titration a minimum of three times to ensure data reliability and calculate the average pKa and standard deviation.^[11]



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Caption: Potentiometric titration workflow for pKa determination.

Thermal Properties: Melting Point and Purity Assessment

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its identity and purity.^[15] Impurities typically cause melting point depression and broadening of the melting range.^[16] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides fast and reproducible data on thermal transitions, making it superior to traditional capillary methods.^{[16][17]}

Experimental Protocol: Melting Point Analysis by DSC

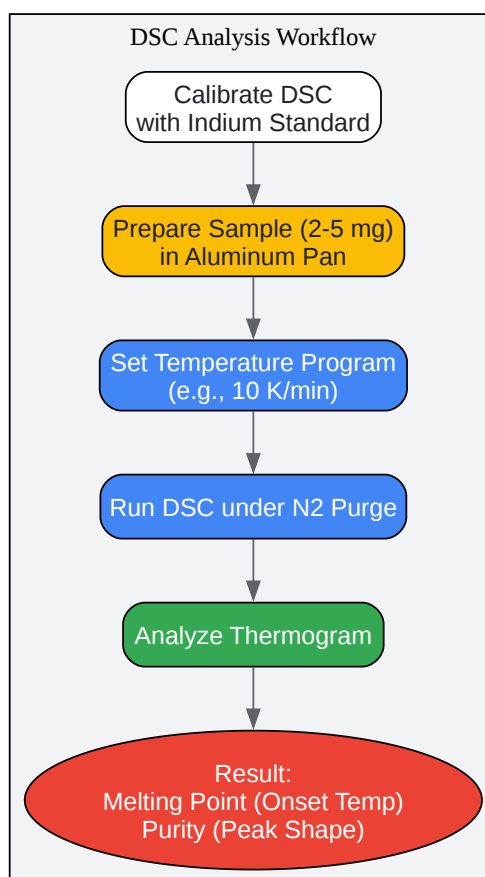
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.^[18] The melting process appears as an endothermic event on the DSC thermogram, from which the onset temperature (melting point) and enthalpy of fusion can be determined.

Materials:

- Differential Scanning Calorimeter
- Aluminum DSC pans and lids
- Crimper for sealing pans
- High-purity indium standard (for calibration)

Procedure:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's protocol.
- Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Securely crimp a lid onto the pan. Prepare an empty, standard aluminum pan to serve as the reference.
- DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate, typically 10 K/min, under a continuous nitrogen purge. The temperature range should encompass the expected melting point.
- Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
- Data Analysis: Analyze the resulting thermogram. The melting transition will be observed as an endothermic peak. The extrapolated onset temperature is reported as the melting point.^[17] The area under the peak corresponds to the enthalpy of fusion. A sharp, symmetrical peak is indicative of high purity.



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Caption: Workflow for melting point and purity analysis by DSC.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of synthesized compounds. Techniques like UV-Vis and NMR provide detailed information about the electronic and atomic structure of the molecule.^{[20][21]}

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to electronic transitions between molecular orbitals. For pyridazinone derivatives, characteristic absorption bands related to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the conjugated system are expected.^[22]

Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol) and its absorbance is measured across a wave of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The resulting spectrum will show one or more absorption maxima (λ_{max}) characteristic of the compound's chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**, both ^1H and ^{13}C NMR are essential.[20][24]

- ^1H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the vinylic proton on the pyridazinone proton, and the carboxylic acid proton. The chemical shift and multiplicity of each signal provide information about its electronic environment and neighboring protons.
- ^{13}C NMR: The carbon NMR spectrum will show separate resonances for each unique carbon atom in the molecule, including the methyl carbon, the ring, the carbonyl carbon, and the carboxyl carbon, confirming the carbon skeleton.

Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO- d_6 , which is suitable for acidic protons) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer. Two-dimensional techniques like HMQC and HMBC can be used to correlate proton and carbon signals for unambiguous assignment.[23]

Conclusion

The physicochemical properties of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**—its solubility, acidity, thermal behavior, and spectroscopic—are defining characteristics that govern its potential as a scaffold in drug development. The pyridazine core imparts favorable properties such as potential for hydrogen bonding, which are beneficial for molecular recognition and solubility.[3] A thorough characterization using the robust, validated methods detailed in this guide is a critical first step in the drug discovery pipeline. This foundational knowledge enables informed decisions in lead optimization development, and the rational design of new, more effective therapeutic agents.

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